Introduction: A Versatile Heterocyclic Building Block
Introduction: A Versatile Heterocyclic Building Block
An In-Depth Technical Guide to 5-Amino-2-bromoisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
5-Amino-2-bromoisonicotinic acid, registered under CAS Number 1242336-80-6 , is a substituted pyridine derivative that has emerged as a valuable and versatile intermediate in medicinal chemistry and materials science.[1][2][3] Its unique trifunctional architecture—featuring a nucleophilic amino group, a synthetically labile bromine atom, and a carboxylic acid handle—provides three distinct points for molecular elaboration. This guide offers a comprehensive overview of its synthesis, reactivity, characterization, and applications, providing field-proven insights for its effective utilization in research and development.
Part 1: Core Physicochemical and Structural Data
The compound's utility is rooted in its fundamental properties. All quantitative data is summarized for clarity and rapid assessment.
| Property | Value | Source(s) |
| CAS Number | 1242336-80-6 | [1][2][3] |
| Molecular Formula | C₆H₅BrN₂O₂ | [1][2] |
| Molecular Weight | 217.02 g/mol | [1][3] |
| IUPAC Name | 5-Amino-2-bromopyridine-4-carboxylic acid | [1] |
| Appearance | Typically an off-white to pale yellow crystalline powder | [4] |
| Solubility | Soluble in organic solvents like DMSO and DMF; varying solubility in aqueous solutions | [2][4] |
| Storage | Recommended storage at 4°C | [1] |
| InChI Key | TZANKVNNHOWWKK-UHFFFAOYSA-N | [2] |
| SMILES | O=C(O)C1=C(N)C=NC(Br)=C1 | [1] |
Part 2: Synthesis Strategies & Methodologies
The synthesis of 5-Amino-2-bromoisonicotinic acid is not trivial and requires careful control of regioselectivity. The most common laboratory and industrial approaches involve the selective bromination of a suitable pyridine precursor. The choice of starting material is critical; direct bromination of 5-aminonicotinic acid can lead to a mixture of isomers. A more controlled approach often involves the bromination of a protected or esterified precursor to direct the electrophilic attack.
Experimental Protocol: Bromination of a Nicotinic Acid Derivative
This protocol is a representative method adapted from general principles of pyridine chemistry, such as those used for related compounds like 5-bromonicotinic acid.[5][6] The use of an iron catalyst enhances regioselectivity and yield.[2][6]
Objective: To synthesize 5-Amino-2-bromoisonicotinic acid via regioselective bromination.
Materials:
-
5-Aminonicotinic acid
-
Thionyl chloride (SOCl₂)
-
Bromine (Br₂)
-
Powdered iron (Fe) catalyst
-
Aqueous potassium hydroxide (KOH) solution
-
Ethanol (for recrystallization)
Step-by-Step Methodology:
-
Activation: In a fume hood, combine 5-aminonicotinic acid and a catalytic amount of powdered iron (e.g., 2 wt%) in a round-bottom flask equipped with a reflux condenser.
-
Reaction Setup: Carefully add thionyl chloride to the mixture. The thionyl chloride serves both as a solvent and as an activating agent for the carboxylic acid.
-
Bromination: Heat the mixture to reflux. Add bromine dropwise over a period of 1-2 hours. The iron catalyst is crucial here as it polarizes the Br-Br bond, facilitating electrophilic aromatic substitution ortho to the amino group, a position that is electronically activated.
-
Reaction Monitoring: Continue to reflux the mixture for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: After cooling to room temperature, carefully quench the reaction by slowly adding the mixture to ice-cold water to hydrolyze excess thionyl chloride.
-
Neutralization & Precipitation: Adjust the pH of the aqueous solution to approximately 3 using a 4N KOH solution. The desired product, 5-Amino-2-bromoisonicotinic acid, will precipitate out of the solution.
-
Purification: Filter the crude product and wash with cold water. Further purification is achieved by recrystallization from a suitable solvent like ethanol to remove unreacted starting materials and isomeric byproducts.[2]
-
Characterization: Confirm the identity and purity of the final product using NMR, MS, and IR spectroscopy.
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of 5-Amino-2-bromoisonicotinic acid.
Part 3: Chemical Reactivity and Synthetic Utility
The synthetic power of this molecule lies in the orthogonal reactivity of its three functional groups. This allows for sequential, controlled modifications, making it a prime scaffold for building complex molecules.
-
The Bromine Atom (C2-Position): This is the most versatile handle for carbon-carbon and carbon-heteroatom bond formation. It readily participates in a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.[2] This allows for the introduction of diverse aryl, alkyl, or amino substituents.
-
The Amino Group (C5-Position): The amino group is a potent nucleophile and can be acylated, alkylated, or used in condensation reactions to build larger structures. It can also be diazotized and converted into other functional groups, although this is less common.
-
The Carboxylic Acid (C4-Position): This group can be converted into esters, amides, or acid chlorides. Amide coupling is particularly important in drug discovery for linking the scaffold to other fragments or amino acid residues.[7] The acid can also be reduced to an alcohol, providing another avenue for functionalization.
Reactivity Hub Diagram
Caption: Key reactive sites and common transformations of the title compound.
Part 4: Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of synthesized 5-Amino-2-bromoisonicotinic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the substitution pattern on the pyridine ring. The two aromatic protons are expected to appear as distinct singlets or narrow doublets in the downfield region.
Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Pyridine Ring Protons (H3, H6) 8.2 – 8.5 s or d Amino Protons (-NH₂) Broad singlet, variable br s Carboxylic Acid Proton (-COOH) Very broad singlet, >10 br s Note: Shifts are approximate and depend on the solvent used.[2]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) is typically used. The compound should show a characteristic isotopic pattern for bromine (⁷⁹Br/⁸¹Br in ~1:1 ratio). In negative ion mode, the [M–H]⁻ peak is expected around m/z 215.9 and 217.9.[2]
-
Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of the key functional groups.
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~3400-3200 cm⁻¹: N-H stretching vibrations from the amino group.
-
~3300-2500 cm⁻¹: Broad O-H stretch from the carboxylic acid.
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~1700 cm⁻¹: C=O stretch from the carboxylic acid.
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~1600 cm⁻¹: N-H bending and aromatic C=C stretching vibrations.[8]
-
Part 5: Safety and Handling
As with all laboratory chemicals, 5-Amino-2-bromoisonicotinic acid and its related precursors must be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[9][10]
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10][11]
-
Handling Precautions: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9][12]
-
Fire Hazards: While the compound itself is a solid, thermal decomposition may produce hazardous gases like carbon oxides, nitrogen oxides, and hydrogen bromide.[9]
-
Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials.[1][9]
References
-
Sunway Pharm Ltd. 5-Amino-2-bromoisonicotinic acid - CAS:1242336-80-6. [Link]
- Google Patents. RU2039046C1 - Process for preparing 5-bromonicotinic acid.
-
ResearchGate. IR spectra of compounds: (a) 5b, (b) 5d, (c) 6 and (d) 7a, in the solid state (KBr). [Link]
-
PubChem. 2-Amino-5-bromonicotinic acid. [Link]
-
PubChem. 5-Bromonicotinic acid. [Link]
-
MDPI. Amino Acids in the Development of Prodrugs. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. benchchem.com [benchchem.com]
- 3. 5-Amino-2-bromoisonicotinic acid - CAS:1242336-80-6 - Sunway Pharm Ltd [3wpharm.com]
- 4. nbinno.com [nbinno.com]
- 5. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
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